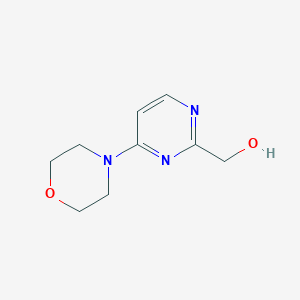

(4-Morpholinopyrimidin-2-yl)methanol

Vue d'ensemble

Description

(4-Morpholinopyrimidin-2-yl)methanol is a heterocyclic compound that features a morpholine ring fused to a pyrimidine ring with a methanol group attached to the second position of the pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholinopyrimidin-2-yl)methanol typically involves the reaction of 4-chloropyrimidine with morpholine under basic conditions to form the morpholinopyrimidine intermediate. This intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Various alcohol derivatives.

Substitution: Functionalized pyrimidine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

(4-Morpholinopyrimidin-2-yl)methanol, with the chemical formula , features a morpholine ring fused with a pyrimidine structure. This configuration contributes to its reactivity and interaction with biological targets. The presence of the hydroxymethyl group enhances its solubility and biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been studied as a potential inhibitor of specific kinases involved in cancer cell proliferation. For instance, a study demonstrated its effectiveness against various cancer cell lines by inhibiting the growth of tumor cells through the modulation of signaling pathways related to cell cycle regulation and apoptosis .

2. Antiviral Properties

The compound has also been evaluated for antiviral activity, particularly against viruses that pose significant public health risks. Preliminary studies suggest that this compound can inhibit viral replication through interference with viral polymerases . Further research is necessary to elucidate the mechanisms involved.

Organic Synthesis Applications

1. Building Block in Organic Synthesis

this compound serves as an important building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are critical for developing pharmaceuticals and agrochemicals .

2. Synthesis of Heterocycles

The compound is also employed in synthesizing diverse heterocyclic compounds, which are essential in drug discovery. Its ability to undergo nucleophilic substitution reactions allows for modifications that can lead to novel therapeutic agents .

Biological Research Applications

1. Enzyme Inhibition Studies

In biological research, this compound has been used to study enzyme inhibition mechanisms. It acts as a competitive inhibitor for certain enzymes, providing insights into enzyme kinetics and potential therapeutic targets .

2. Cellular Signaling Pathways

The compound's influence on cellular signaling pathways has been a focus of research, particularly regarding its role in modulating pathways associated with inflammation and immune responses. This application is crucial for understanding disease mechanisms and developing targeted therapies .

Case Study 1: Anticancer Research

A comprehensive study involving this compound assessed its efficacy against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values demonstrating significant potency compared to standard chemotherapeutics. The study emphasized the compound's potential as a lead candidate for further development .

Case Study 2: Antiviral Activity

In another investigation, this compound was tested against influenza virus strains. The findings showed that the compound effectively reduced viral titers in vitro by targeting viral polymerase activity, suggesting its potential as an antiviral agent .

Mécanisme D'action

The mechanism of action of (4-Morpholinopyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparaison Avec Des Composés Similaires

- (4-Morpholinopyridin-2-yl)methanol

- (4-Chloropyrimidin-2-yl)methanol

- (4-Methoxypyridin-2-yl)methanol

Comparison: (4-Morpholinopyrimidin-2-yl)methanol is unique due to the presence of both a morpholine and a pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Activité Biologique

(4-Morpholinopyrimidin-2-yl)methanol is a heterocyclic organic compound characterized by a morpholine ring and a pyrimidine structure, which are common in medicinal chemistry. Its molecular formula is CHNO, and it features a hydroxymethyl group attached to the pyrimidine nitrogen. This compound has garnered interest due to its potential applications in drug discovery, particularly as a scaffold for developing pharmaceutical agents.

Structure and Properties

The structural composition of this compound allows for significant interactions with biological targets, particularly kinases involved in various signaling pathways. The presence of both the morpholine and pyrimidine rings enhances its bioactivity profile.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of certain kinases. Notably, it has shown promise in inhibiting PI3 kinase activity, which is crucial in cancer cell signaling pathways. The compound's ability to interact effectively with biological targets positions it as a candidate for drug development aimed at treating diseases such as cancer and metabolic disorders.

The primary mechanism of action for this compound involves its binding affinity to specific kinases. This interaction can modulate the activity of these enzymes, leading to altered phosphorylation states and subsequent changes in gene expression.

Research Findings

Several studies have explored the synthesis and biological activity of morpholinopyrimidine derivatives, including this compound. The following table summarizes key findings related to its biological activity:

Case Studies

- Inhibition of PI3 Kinase : In vitro studies have shown that derivatives of this compound effectively inhibit PI3 kinase, which plays a significant role in cancer progression.

- Anti-inflammatory Activity : Related compounds have been studied for their ability to inhibit COX-2 and iNOS, leading to reduced inflammation markers in cellular models.

Synthetic Methods

Various synthetic routes have been developed for this compound, utilizing nucleophilic aromatic substitution and cross-coupling reactions. These methods allow for the generation of diverse derivatives that may exhibit enhanced biological activity.

Propriétés

IUPAC Name |

(4-morpholin-4-ylpyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-7-8-10-2-1-9(11-8)12-3-5-14-6-4-12/h1-2,13H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKKFIYVRQWMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558746 | |

| Record name | [4-(Morpholin-4-yl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118779-75-2 | |

| Record name | [4-(Morpholin-4-yl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.